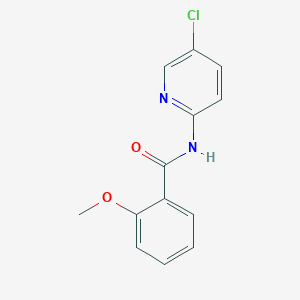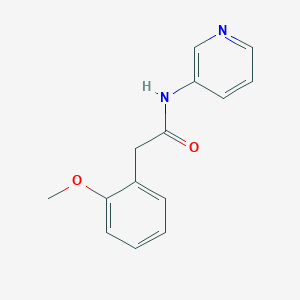
2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-N-(pyridin-3-yl)acetamide is an organic compound that features a methoxy-substituted phenyl ring and a pyridine ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-aminopyridine.
Formation of Intermediate: The first step involves the formation of an imine intermediate by reacting 2-methoxybenzaldehyde with 3-aminopyridine under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The final step involves acetylation of the amine using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: 2-(2-Hydroxyphenyl)-N-(pyridin-3-yl)acetamide.
Reduction: 2-(2-Methoxyphenyl)-N-(pyridin-3-yl)ethylamine.
Substitution: 2-(2-Halophenyl)-N-(pyridin-3-yl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyridine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetamide linkage provides stability and modulates the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-N-(pyridin-3-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Methoxyphenyl)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.
2-(2-Methoxyphenyl)-N-(pyridin-4-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
2-(2-Methoxyphenyl)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the methoxy group and the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-2-5-11(13)9-14(17)16-12-6-4-8-15-10-12/h2-8,10H,9H2,1H3,(H,16,17) |
InChI Key |
VKZRFTLEIWXWGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


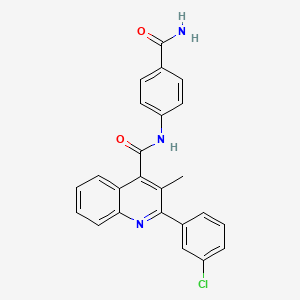
![4-fluoro-N-[4-(4-fluorobenzenesulfonamido)cyclohexyl]benzene-1-sulfonamide](/img/structure/B10975793.png)
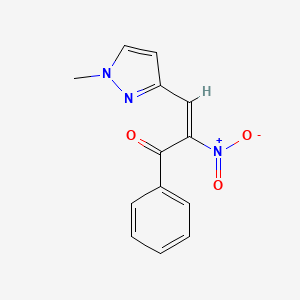
![4-Ethyl-5-methyl-2-[(3-methylbutanoyl)amino]thiophene-3-carboxamide](/img/structure/B10975801.png)

![N-(naphthalen-2-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10975822.png)
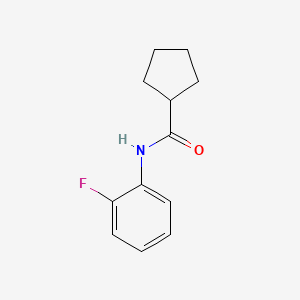
![1-ethyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10975828.png)
![3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B10975831.png)
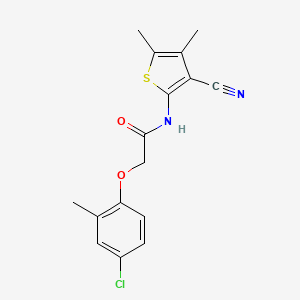
![2-[(Biphenyl-4-ylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10975845.png)
![6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975847.png)
